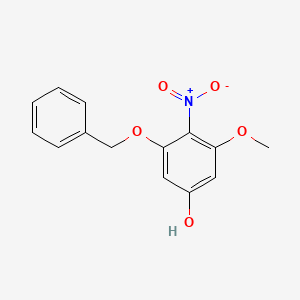

3-Benzyloxy-5-methoxy-4-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO5 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

3-methoxy-4-nitro-5-phenylmethoxyphenol |

InChI |

InChI=1S/C14H13NO5/c1-19-12-7-11(16)8-13(14(12)15(17)18)20-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3 |

InChI Key |

HHKHMUILGRKZJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxy 5 Methoxy 4 Nitrophenol and Its Analogues

Established Synthetic Pathways for the Compound

The traditional synthesis of 3-Benzyloxy-5-methoxy-4-nitrophenol often involves a sequence of reactions, starting from readily available substituted phenols. These methods focus on the careful introduction of functional groups in a regioselective manner.

The construction of this compound is typically achieved through a multi-step process. A common strategy begins with a precursor phenol (B47542) that already contains some of the desired substituents. For instance, a key intermediate, 3-methoxy-4-nitrophenol (B113588) , can be synthesized from 4-fluoro-2-methoxy-1-nitrobenzene . chemicalbook.com In this process, the fluoro-substituent is displaced by a hydroxyl group through nucleophilic aromatic substitution using a strong base like sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

Another related pathway involves the demethylation of a methoxy (B1213986) group to yield a phenol. For example, the synthesis of 2-(Benzyloxy)-4-nitrophenol (B1626104) starts from 2-(benzyloxy)-1-methoxy-4-nitrobenzene . The methoxy group is cleaved using a strong base like sodium hydroxide at elevated temperatures, followed by acidification to produce the final phenolic compound with a reported yield of 99%. These examples highlight a general approach where a substituted benzene (B151609) derivative undergoes sequential modifications, such as nucleophilic substitution or dealkylation, to build the core phenolic structure before or after nitration and benzylation steps.

A three-step continuous flow synthesis has been developed for a related intermediate, 4-Fluoro-2-methoxy-5-nitrophenol , demonstrating a move towards more modern and efficient manufacturing processes. researchgate.net

The introduction of the nitro group at a specific position on the aromatic ring is a critical step that relies on the principles of electrophilic aromatic substitution. The existing substituents on the phenol ring direct the position of the incoming nitro group. Both the methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) groups are ortho-, para-directing activators due to their ability to donate electron density to the benzene ring through resonance.

In a molecule like 3-benzyloxy-5-methoxyphenol, the hydroxyl group is a powerful activating group, and the two alkoxy groups also activate the ring. The nitration would be expected to occur at the positions ortho and para to the hydroxyl group. The position between the two meta-disposed alkoxy groups (C4) is sterically accessible and electronically activated by both groups, making it a favorable site for nitration. The nitro group is an electron-withdrawing group, and its presence in the ortho position to a hydroxyl group can increase the acidity of the phenol. byjus.com The nitration of anisole, a simple methoxybenzene, typically yields a mixture of ortho and para isomers, with the para isomer often being the major product due to less steric hindrance. byjus.com Precise control of reaction conditions (temperature, nitrating agent) is essential to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

The formation of the benzyloxy ether is most commonly accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, a benzyl (B1604629) halide like benzyl chloride or benzyl bromide .

This O-alkylation is a versatile and widely used method in the synthesis of fine chemicals. crdeepjournal.orgphasetransfercatalysis.com The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired ether. For instance, the reaction of a substituted phenol with benzyl bromide can be efficiently catalyzed to produce the corresponding benzyl ether. rasayanjournal.co.in

Exploration of Novel Synthetic Routes and Advanced Techniques

To overcome some of the limitations of traditional methods, such as harsh reaction conditions or the use of hazardous reagents, research has focused on developing novel catalytic systems and advanced synthetic techniques.

Modern organic synthesis is increasingly reliant on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of phenol derivatives, several catalytic systems have been explored.

One notable example is the Ullmann-type coupling reaction, which can be used to form diaryl ethers. This reaction often uses a copper catalyst, such as copper iodide (CuI) , in combination with a ligand like N,N-dimethylglycine hydrochloride or picolinic acid, to facilitate the coupling of a phenol with an aryl halide. nih.gov This method has been successfully used to synthesize various 3-aryloxyphenols. nih.gov

More advanced techniques include rhodium(III)-catalyzed C-H activation. This method allows for the direct functionalization of C-H bonds, providing a highly efficient route to complex molecules. An Rh(III)-catalyzed coupling of phosphonium (B103445) cations with internal alkynes has been developed for the construction of 3,4,5-trisubstituted phenol derivatives, achieving yields of up to 87%. rsc.org While not a direct synthesis of the target compound, these catalytic strategies represent the forefront of synthetic methodology for creating highly substituted phenols.

Table 1: Examples of Catalytic Methods in Phenol Derivative Synthesis

| Catalytic Method | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Ullmann Coupling | Copper Iodide / Ligand | Phenol + Aryl Halide | Diaryl Ethers | nih.gov |

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). crdeepjournal.orgjetir.org This is particularly useful for Williamson ether synthesis, where an inorganic base (like NaOH) is often used in an aqueous phase while the phenol and benzyl halide are in an organic phase.

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., triethylbenzylammonium chloride (TEBAC) ) or a crown ether (e.g., 18-Crown-6 ), transports the hydroxide or phenoxide anion from the aqueous phase to the organic phase, where it can react with the substrate. rasayanjournal.co.intandfonline.com

There are two main types of PTC:

Liquid-Liquid PTC (L-L PTC): Involves two immiscible liquid phases. jetir.org

Solid-Liquid PTC (S-L PTC): Involves a solid reactant (e.g., solid potassium phenoxide) and a liquid organic phase. S-L PTC often offers advantages such as controllable temperatures, faster reaction rates, and higher selectivity compared to L-L PTC. crdeepjournal.orgjetir.org

The use of PTC in ether synthesis can lead to increased yields, reduced reaction times, and milder reaction conditions, eliminating the need for hazardous and anhydrous solvents or expensive bases. crdeepjournal.org The efficiency of crown ethers as phase transfer catalysts depends on their ability to complex with the cation of the base, the lipophilicity of the resulting ion pair, and their capacity to increase the distance between the ion pairs. rasayanjournal.co.in

Table 2: Common Phase Transfer Catalysts for Ether Synthesis

| Catalyst Type | Example Catalyst | Typical Reaction | Reference |

|---|---|---|---|

| Quaternary Ammonium Salt | Triethylbenzylammonium chloride (TEBAC) | O-alkylation of phenols | tandfonline.com |

| Crown Ether | 18-Crown-6 | Benzylation of benzoates | rasayanjournal.co.in |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its analogues is a multi-faceted process where the final yield and purity of the product are critically dependent on the careful optimization of various reaction parameters. Scientific investigations into similar syntheses focus on manipulating factors such as catalysts, solvents, temperature, and reaction time to maximize the formation of the desired product while minimizing unwanted side reactions. researchgate.netresearchgate.net The goal is to achieve high selectivity for the target molecule, ensuring an efficient and economical process.

Detailed research findings from related phenolic ether syntheses provide a framework for optimizing the production of this compound. Key parameters that are typically evaluated include the choice of base, the solvent system, and the reaction temperature. For example, in the synthesis of related nitrophenols, reagents like sodium hydroxide (NaOH) are commonly used in solvents such as dimethyl sulfoxide (DMSO). chemicalbook.com The temperature is also a crucial variable; syntheses of similar compounds have been successfully carried out at temperatures ranging from 80°C to 100°C. chemicalbook.com

Optimizing these conditions involves a systematic approach, often documented through tabular data, to identify the ideal balance that leads to the highest possible yield.

Research Findings on Reaction Parameter Optimization

The strategic selection of reagents and conditions is paramount for achieving high efficiency in the synthesis of benzyloxy-nitroaromatic compounds. Studies on analogous transformations highlight the importance of each component in the reaction mixture.

Effect of Base and Solvent:

The combination of the base and solvent plays a pivotal role in the reaction's success. The base is essential for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the benzylating agent. The solvent must be capable of dissolving the reactants and facilitating the reaction, often under elevated temperatures. In the synthesis of 2-(Benzyloxy)-4-nitrophenol, a 99% yield was achieved using a strong base (NaOH) in a polar aprotic solvent (DMSO). The use of potassium carbonate (K2CO3) is another common strategy for similar substitution reactions. researchgate.net The interplay between different bases and solvents can significantly influence the reaction outcome, as illustrated in the hypothetical optimization table below.

| Entry | Base | Solvent | Hypothetical Yield (%) | Selectivity |

|---|---|---|---|---|

| 1 | NaOH | DMSO | 95 | High |

| 2 | K₂CO₃ | DMF | 88 | High |

| 3 | NaOH | Ethanol | 75 | Moderate |

| 4 | K₂CO₃ | Acetonitrile (B52724) | 82 | High |

Influence of Temperature and Reaction Time:

Temperature and reaction duration are interdependent variables that must be fine-tuned. its.ac.id Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products or decomposition of the reactants and product. Conversely, a lower temperature might require a significantly longer reaction time to achieve a satisfactory yield. researchgate.net For instance, the synthesis of 3-methoxy-4-nitrophenol is conducted at 80°C for 20 hours, while a similar process for 2-(benzyloxy)-4-nitrophenol is run at 100°C for 5 hours. chemicalbook.com This demonstrates that an optimal temperature exists that maximizes yield in a reasonable timeframe. Finding this optimum often involves running a series of experiments where both parameters are varied.

| Entry | Temperature (°C) | Time (hours) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 80 | 12 | 85 | Incomplete conversion |

| 2 | 100 | 5 | 96 | Optimal balance of rate and yield |

| 3 | 100 | 10 | 94 | Slight increase in by-products |

| 4 | 120 | 3 | 90 | Increased by-product formation observed |

Techniques such as phase transfer catalysis can also be employed to enhance both yield and selectivity, sometimes allowing for milder reaction conditions and easier product separation. researchgate.net This method can be particularly effective in achieving mono-alkylation with high selectivity, preventing the formation of bis-alkylated products. researchgate.net Ultimately, a combination of these systematic optimization strategies allows for the development of a robust and efficient synthetic protocol for this compound.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum of 3-Benzyloxy-5-methoxy-4-nitrophenol would be expected to show distinct signals corresponding to the different types of protons present in the molecule. This would include signals for the aromatic protons on both the nitrophenol and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, the methoxy (B1213986) protons, and the phenolic hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide detailed information about the connectivity of the atoms.

¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic rings, the N-O stretches of the nitro group, and the C-O stretches of the ether and methoxy groups.

FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds. Characteristic signals for the aromatic ring vibrations and the nitro group would be expected.

Raman Spectroscopy Data Table for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The presence of the nitrophenol and benzyl chromophores would lead to characteristic absorption maxima (λmax) in the UV-Vis spectrum.

UV-Vis Spectroscopy Data Table for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. The molecular ion peak (M+) would correspond to the exact mass of the molecule.

Common fragmentation patterns for aromatic nitro compounds, ethers, and phenols can be predicted. miamioh.edulibretexts.orgyoutube.com A primary fragmentation pathway often involves the cleavage of the benzylic C-O bond, which is typically weak. This would lead to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion through rearrangement. researchgate.netjove.com Another expected fragmentation is the loss of the nitro group (NO₂) from the aromatic ring. researchgate.netresearchgate.net Cleavage of the methoxy group (·CH₃) or loss of formaldehyde (B43269) (CH₂O) from the methoxy group are also common fragmentation pathways for aryl ethers. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar molecules like phenols, as it minimizes fragmentation and typically shows the intact molecule. nih.govpurdue.edu When analyzing this compound with ESI-MS, the compound would likely be detected in negative ion mode due to the acidic nature of the phenolic proton. This would result in a prominent deprotonated molecular ion peak [M-H]⁻. mdpi.comnih.gov The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound. mdpi.comnih.gov Dimerization reactions can sometimes be observed under ESI conditions for phenolic compounds. nih.gov

X-ray Diffraction Studies for Solid-State Structure

While specific crystallographic data for this compound is not presently available in public databases, X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. iastate.edujove.com The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu

Single crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms within a molecule and how these molecules pack together to form a crystal. jove.comcarleton.edufiveable.me This method requires the growth of a high-quality single crystal of the compound, which acts as a three-dimensional diffraction grating for the X-rays. carleton.edu The resulting diffraction pattern of spots (reflections) contains all the information needed to map the electron density and thus determine the precise location of each atom. fiveable.me

The first step in analyzing diffraction data is to determine the unit cell—the basic repeating block of the crystal lattice. This defines the crystal system. There are seven crystal systems based on the symmetry of their lattice parameters: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. numberanalytics.com

Further analysis of the diffraction pattern's symmetry and the systematic absences of certain reflections reveals the space group. oup.comcam.ac.ukcnr.it The space group is a mathematical description of the symmetry elements present in the crystal, such as rotation axes, mirror planes, and inversion centers. univ-rennes1.fr Correctly identifying the space group is crucial for solving the crystal structure. cam.ac.uk There are 230 possible space groups. numberanalytics.com

Table 1: Hypothetical Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Bond Lengths| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| C1 | C2 | 1.39 |

| C-O (Phenol) | H | 0.96 |

| C (Aryl) | N (Nitro) | 1.45 |

| N (Nitro) | O | 1.22 |

| C (Aryl) | O (Ether) | 1.36 |

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| C2 | C1 | C6 | 120.0 |

| C (Aryl) | O | H | 109.0 |

| O | N | O | 125.0 |

Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| C1 | C2 | C3 | C4 | 180.0 |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgmdpi.comuwa.edu.au The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the molecule's electron density relative to the total electron density of the crystal. crystalexplorer.net

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts. nih.gov Short contacts, such as hydrogen bonds, appear as red regions on the d_norm map, while longer contacts are blue, and contacts around the van der Waals separation distance are white. nih.gov

Investigation of Electron Charge Density Distribution

The study of electron charge density distribution provides profound insights into the electronic structure of a molecule, revealing details about chemical bonding and intermolecular interactions. This analysis is typically performed using high-resolution X-ray diffraction data. For aromatic nitro compounds, this investigation can elucidate the electronic effects of the various substituents on the benzene (B151609) ring.

In a related compound, m-nitrophenol, an X-ray diffraction study revealed the nature of intermolecular interactions, including charge transfer and hydrogen bonds. mdpi.com The study highlighted that the region of the nitro and hydroxyl groups is electronegative, while the C-H group regions are electropositive. mdpi.com The electron density deformation maps, calculated from a multipolar model, show the localization of lone pairs on oxygen atoms and the distribution of charge within the molecule. mdpi.com A residual density map confirmed the high quality of the data and the suitability of the multipolar model for describing the electron density. mdpi.com Such an analysis for this compound would similarly map the electronic landscape, detailing the influence of the benzyloxy, methoxy, and nitro groups on the phenolic ring.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the stability and decomposition profile of a compound. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key methods used to study the thermal properties of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition patterns. For a related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, TGA was used to investigate its thermal stability. nih.gov A similar analysis for this compound would reveal the temperatures at which significant mass loss occurs, indicating decomposition or the loss of volatile components. This data is essential for understanding the compound's thermal limits.

Differential Thermal Analysis (DTA) is a technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature. DTA curves provide information about physical and chemical changes such as melting, crystallization, and decomposition. For methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a structurally similar compound, thermal analysis was part of its characterization. researchgate.net A DTA study of this compound would identify the temperatures of endothermic events like melting and exothermic events like decomposition, complementing the mass loss data from TGA to provide a complete thermal profile.

Elemental Composition Determination

Determining the elemental composition is a fundamental step in characterizing a new chemical compound, confirming its molecular formula. This is typically achieved through combustion analysis or high-resolution mass spectrometry.

The elemental composition confirms the relative proportions of carbon, hydrogen, nitrogen, and oxygen in the molecule. For a compound like this compound (C₁₄H₁₃NO₅), the theoretical elemental percentages can be calculated from its molecular formula and atomic weights. Experimental determination is crucial for verifying the purity and identity of a synthesized compound. Studies on related nitroaromatic compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, routinely include elemental analysis to validate the synthesized product. nih.gov

Table 1. Theoretical Elemental Composition of this compound (C₁₄H₁₃NO₅)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 14 | 168.14 | 61.54 |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 4.81 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.13 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 29.28 |

| Total | 275.28 | 100.00 |

Computational and Theoretical Investigations of 3 Benzyloxy 5 Methoxy 4 Nitrophenol

Density Functional Theory (DFT) Calculations

Estimation of Thermodynamic Parameters (e.g., Enthalpies of Formation)

Computational approaches, particularly those based on Density Functional Theory (DFT) and composite methods like G3(MP2)//B3LYP and G4MP2, are powerful tools for calculating the gas-phase enthalpy of formation. These methods involve optimizing the molecular geometry and then performing single-point energy calculations with higher levels of theory and more extensive basis sets to achieve high accuracy. Homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often employed to reduce computational errors and provide more reliable enthalpy of formation values for phenolic compounds. For instance, the study of related compounds like 4-benzyloxyphenol and various methoxynitrophenols has demonstrated the successful application of these computational strategies. The enthalpy of formation of solid compounds can be derived from the gas-phase enthalpy of formation in conjunction with the enthalpy of sublimation.

Table 1: Commonly Used Quantum Chemical Methods for Thermodynamic Parameter Estimation

| Method | Description | Basis Set Example |

| B3LYP | A popular hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d) |

| G3(MP2)//B3LYP | A composite method that uses B3LYP for geometry optimization and a series of calculations to approximate a high-level energy. | Not applicable |

| G4MP2 | A composite method that offers a good balance of accuracy and computational cost for calculating thermodynamic properties. | Not applicable |

This table is generated based on methodologies described in the cited literature for similar compounds, as specific data for 3-Benzyloxy-5-methoxy-4-nitrophenol is not available.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations are essential for elucidating the electronic structure and properties of "this compound." Density Functional Theory (DFT) is a widely used method for such investigations due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP and B3PW91, paired with basis sets like 6-311G+(d,p) or 6-31G(d,p), are commonly employed to model the geometry and electronic properties of complex organic molecules.

These calculations can provide detailed information on:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the optimized structure.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data for structural validation.

Electronic Properties: Distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's reactivity and kinetic stability.

For complex systems, these calculations can be performed in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM) to understand the effects of the solvent on the molecular properties.

Prediction of Electronic and Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is characterized by its hyperpolarizability. Computational methods, particularly DFT, can be used to predict the first-order hyperpolarizability (β) of molecules like "this compound." Molecules with large hyperpolarizability values often feature a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. The benzyloxy, methoxy (B1213986), and nitro groups attached to the phenol (B47542) ring in the target molecule suggest that it may possess NLO properties. The calculated hyperpolarizability of a compound is often compared to that of a standard NLO material, such as urea, to assess its potential for NLO applications.

Molecular Docking Studies Focusing on Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies on "this compound" have been reported, the methodology is well-established for similar phenolic and nitrophenyl compounds. A typical molecular docking workflow involves:

Preparation of the Ligand: The 3D structure of "this compound" would be optimized using quantum chemical methods.

Selection and Preparation of the Target: A biologically relevant protein target would be chosen, and its 3D structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to systematically search for the best binding poses of the ligand within the active site of the receptor.

Analysis of Results: The results are analyzed based on the binding energy scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the target protein.

Such studies could reveal the potential of "this compound" to interact with various biological targets, such as enzymes or receptors implicated in disease.

Chemical Reactivity and Derivatization Studies of 3 Benzyloxy 5 Methoxy 4 Nitrophenol

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its transformation is a common strategy in the derivatization of nitroaromatic compounds.

Reduction of the Nitro Group to Amine or Other Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This opens up new avenues for further functionalization of the aromatic ring. masterorganicchemistry.com A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This method utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org It is a clean and efficient method, often proceeding under mild conditions. acs.org For instance, the reduction of a nitro-tyrosine derivative has been achieved using platinum black. acs.org

Metal-Acid Systems: Combinations of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) with an acid such as hydrochloric acid (HCl) are effective for nitro group reduction. masterorganicchemistry.comyoutube.com The reaction typically proceeds in two steps: the initial reduction to the ammonium (B1175870) salt, followed by neutralization with a base to obtain the free amine. youtube.com

Other Reducing Agents: A range of other reagents can also be used, including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride. wikipedia.org Metal hydrides like lithium aluminum hydride (LiAlH₄) can also reduce aromatic nitro groups, but may lead to the formation of azo compounds. masterorganicchemistry.com

The reduction process is believed to proceed through a sequence of intermediates, starting with the nitroarene, which is reduced to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the aniline. acs.org

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For example, some methods allow for the selective reduction of a nitro group in the presence of ketones, nitriles, and esters. organic-chemistry.org

Below is a table summarizing various reagents used for the reduction of nitroarenes to primary amines.

| Reagent System | Description |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation is a common and effective method. masterorganicchemistry.com |

| Fe, Sn, or Zn and acid | A classic method involving a metal in an acidic medium. masterorganicchemistry.com |

| SnCl₂ in ethanol | A pH-neutral, nonaqueous system for nitro reduction. masterorganicchemistry.com |

| LiAlH₄ | Can be used, but may produce azobenzenes. masterorganicchemistry.com |

| Sodium Hydrosulfite | A common reagent for this transformation. wikipedia.org |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-Benzyloxy-5-methoxy-4-nitrophenol is another key site for derivatization. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring. The presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups can modulate the acidity and nucleophilicity of the hydroxyl group.

Studies on related phenolic compounds have shown that the phenolic hydroxyl group can enhance antioxidant activity. nih.govresearchgate.netscispace.com The reactivity of this group is crucial for forming ethers, esters, and other derivatives, which can lead to compounds with altered biological or chemical properties. For example, the reaction of hydroxyl radicals with 4-nitrophenol (B140041) has been studied, demonstrating the reactivity of the phenolic ring towards electrophilic addition. copernicus.org

Modifications and Cleavage of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the phenolic hydroxyl. Its removal (debenzylation) is a common step in synthetic sequences to unmask the free phenol (B47542). organic-chemistry.org

Standard methods for the cleavage of benzyl (B1604629) ethers include:

Catalytic Hydrogenation: This is a widely used method, typically employing a palladium catalyst, which yields the deprotected alcohol and toluene. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org

The presence of other substituents on the benzyl group can facilitate cleavage under milder conditions. For example, p-methoxybenzyl (PMB) ethers can be cleaved by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org The 2-nitrobenzyl group is notable for its use as a photoremovable protecting group. organic-chemistry.org

Exploration of Novel Derivatization Pathways

The versatile reactivity of this compound allows for the exploration of various derivatization pathways to synthesize novel molecules. For instance, the synthesis of related compounds like 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde has been reported, which serves as a precursor for Schiff bases. nih.govresearchgate.net The synthesis of other nitrophenol derivatives, such as 3-methoxy-5-nitrophenol, often involves the nitration of the corresponding methoxyphenol.

Furthermore, the demethylation of related methoxy-substituted diaryl ethers using reagents like boron tribromide (BBr₃) is a known strategy to produce phenolic compounds. nih.govencyclopedia.pub The development of methods for preparing related structures, such as 3-nitro-4-methoxy benzoic acid, also provides insights into potential reaction pathways. google.com The synthesis of isomers like 2-(Benzyloxy)-4-nitrophenol (B1626104) has also been documented.

The combination of reactions at the nitro, hydroxyl, and benzyloxy groups allows for a combinatorial approach to generate a library of new compounds with potentially interesting properties.

Advanced Analytical Methodologies for Research on 3 Benzyloxy 5 Methoxy 4 Nitrophenol

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of nitrophenolic compounds due to its high resolution, sensitivity, and adaptability for both quantitative and qualitative purposes.

Method Development for Quantitative and Qualitative Analysis

The development of a robust HPLC method is the first step in the reliable analysis of "3-Benzyloxy-5-methoxy-4-nitrophenol." Method development for similar nitrophenols typically involves optimizing the separation on a reversed-phase (RP) column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. chromatographyonline.com For instance, an isocratic HPLC method for determining phenol (B47542) and various nitrophenols was successfully developed using a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile in an 80:20 v/v ratio. chromatographyonline.com

For quantitative analysis, a calibration curve is constructed over a specific concentration range. In the analysis of 3-hydroxy-4-methoxy benzal acrolein, a related compound, linearity was achieved over a concentration range of 0.005–0.08 mg/mL. nih.gov Similarly, for 4-nitrophenol (B140041) and its metabolites, calibration plots were linear from 1–100 μM. nih.govnih.gov Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, such as 290 nm for 4-nitrophenol conjugates or 270 nm for 3-methyl-4-nitrophenol. nih.govphmethods.net

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., citrate (B86180), acetate) | nih.govchromatographyonline.com |

| Elution Mode | Isocratic or Gradient | nih.govchromatographyonline.com |

| Flow Rate | 1.0 mL/min | nih.govphmethods.net |

| Detection | UV-Vis (e.g., 270-290 nm) | nih.govphmethods.net |

| Internal Standard | Often used for improved accuracy (e.g., 4-ethylphenol, 2-chlorophenol) | nih.govchromatographyonline.com |

Application in Reaction Monitoring and Purity Assessment

HPLC is an invaluable tool for monitoring the progress of a chemical reaction, such as the synthesis of "this compound." By taking aliquots from the reaction mixture at various time intervals and injecting them into the HPLC system, researchers can track the consumption of starting materials and the formation of the desired product. This allows for the determination of the reaction endpoint, ensuring the process is complete and preventing the formation of excess impurities.

Furthermore, HPLC is the standard method for assessing the purity of the final product. A high-purity sample will ideally show a single, sharp peak corresponding to the target compound. The presence of other peaks indicates impurities, which can be quantified by their peak area relative to the main product peak. The normalization method of HPLC is commonly used to evaluate the purity of synthesized compounds. nih.gov

Hyphenated Techniques: LC-MS and LC-HRMS

For unambiguous identification and structural elucidation, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. ub.edu When using LC-MS, it is necessary to replace non-volatile buffers like phosphoric or citrate acid with volatile alternatives such as formic acid to ensure compatibility with the mass spectrometer. nih.govsielc.com

LC-MS provides the mass-to-charge ratio (m/z) of the eluting compounds, offering a much higher degree of specificity than UV detection alone. High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. ub.edu This is particularly useful for confirming the identity of "this compound" and for characterizing any unknown impurities or degradation products.

| Parameter | Expected Value | Ionization Mode |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₄ | N/A |

| Exact Mass | 259.0845 g/mol | N/A |

| [M+H]⁺ (Positive Ion) | 260.0917 | ESI+ |

| [M-H]⁻ (Negative Ion) | 258.0772 | ESI- |

| [M+Na]⁺ (Sodium Adduct) | 282.0736 | ESI+ |

Chiral Chromatography for Enantiomeric Separations (if applicable to derivatives)

The "this compound" molecule itself is achiral. However, if it is used as a precursor or synthesized from a chiral starting material, its derivatives could be chiral. In such cases, chiral chromatography would be essential for separating the enantiomers. This is often achieved through an indirect approach where the chiral analyte is reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. nih.gov Various CDAs have been developed for the analysis of chiral amines and carboxylic acids, which could be applied to derivatives of the title compound if they possess such functional groups. nih.gov

Thin Layer Chromatography (TLC) for Reaction Progress and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring reaction progress and assessing purity. youtube.com To monitor a reaction, small spots of the starting material, the co-reactant, and the reaction mixture are applied to a TLC plate at different time points. youtube.com The plate is then developed in a suitable solvent system, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate and hexane).

As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. youtube.com TLC also provides a preliminary assessment of purity; a pure compound should ideally appear as a single spot.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the solid-state properties of a crystalline compound. It provides high-resolution images of the surface topography and morphology of the material. For "this compound," SEM analysis would be used to study the size, shape, and surface features of its crystals. This information is valuable in materials science, as the crystal habit can influence properties such as solubility, dissolution rate, and handling characteristics. For example, SEM has been used to examine the microscopic images of other complex nitrophenol-containing Schiff bases, revealing details about their structure. researchgate.net

Mechanistic Investigations of Reactions Involving 3 Benzyloxy 5 Methoxy 4 Nitrophenol

Elucidation of Reaction Mechanisms and Identification of Intermediates

The reactivity of 3-benzyloxy-5-methoxy-4-nitrophenol is largely dictated by the nitro group (NO₂) attached to the aromatic ring. The reduction of the nitro group is a common and well-studied transformation for nitrophenols and related nitroaromatic compounds. This process typically proceeds in a stepwise manner, involving the formation of several key intermediates.

Based on studies of similar molecules, the reduction of this compound is expected to follow a pathway involving the initial formation of a nitroso derivative (3-benzyloxy-5-methoxy-4-nitrosophenol) through a two-electron reduction. Further reduction leads to the formation of a hydroxylamino intermediate (4-hydroxylamino-3-benzyloxy-5-methoxyphenol). The final step in this sequence is the reduction of the hydroxylamino group to an amino group (4-amino-3-benzyloxy-5-methoxyphenol), yielding the corresponding aminophenol derivative.

Studies of Radical Pathways and Electron Transfer Processes

Reactions involving this compound can also proceed through radical pathways, particularly in electrochemical or photochemical processes. The initial step in many of these reactions is a single-electron transfer to the nitro group, forming a radical anion.

This radical anion is a key intermediate that can undergo further reactions. For instance, in protic media, it can be protonated to form a neutral radical species. The stability and subsequent reactivity of this radical are influenced by the electronic effects of the substituents on the aromatic ring. The benzyloxy and methoxy (B1213986) groups, through their electronic influence, can affect the distribution of spin density in the radical, thereby directing subsequent reaction pathways. These radical intermediates can participate in a variety of reactions, including dimerization, disproportionation, or further reduction.

Electrochemical Mechanistic Studies

Electrochemical methods are powerful tools for investigating the redox behavior of organic molecules and elucidating reaction mechanisms. For nitrophenols, electrochemical studies have provided detailed insights into the electron transfer steps and the intermediates involved in their reduction.

Voltammetric techniques, such as cyclic voltammetry, are instrumental in studying the electroreduction of nitrophenols. The electroreduction of aromatic nitro compounds is generally an irreversible process and involves multiple steps. For a compound like this compound, a characteristic reduction peak would be expected in a voltammogram, corresponding to the reduction of the nitro group.

The potential at which this reduction occurs is sensitive to the molecular structure and the experimental conditions, such as the pH of the solution. In acidic media, the reduction of the nitro group to an amine typically involves a six-electron, six-proton process. However, under different conditions, the reduction may stop at the hydroxylamine (B1172632) stage, which is a four-electron, four-proton process.

The electroreduction mechanism for nitrophenols generally follows the sequence:

Nitro group → Nitroso group (2e⁻, 2H⁺)

Nitroso group → Hydroxylamine group (2e⁻, 2H⁺)

Hydroxylamine group → Amine group (2e⁻, 2H⁺)

The presence of the electron-donating methoxy group on the aromatic ring of this compound would likely make the reduction of the nitro group occur at less negative potentials compared to unsubstituted nitrophenol. The bulky benzyloxy group might also influence the adsorption of the molecule on the electrode surface, thereby affecting the kinetics of the electron transfer process.

Table 1: General Electrochemical Behavior of Nitrophenols

| Electrochemical Parameter | Observation for Nitrophenols | Anticipated Influence of Substituents on this compound |

| Reduction Potential | Dependent on pH and molecular structure. | The electron-donating methoxy group is expected to shift the reduction potential to less negative values. |

| Number of Electrons Transferred | Typically 4 or 6 electrons depending on conditions and the final product (hydroxylamine or amine). | Expected to be similar to other nitrophenols. |

| Reaction Intermediates | Nitroso and hydroxylamino species are commonly observed. | Similar intermediates are expected to be formed. |

| Reaction Pathway | Generally irreversible multi-step process. | An irreversible process is anticipated. |

Green Chemistry Approaches in the Synthesis and Transformation of 3 Benzyloxy 5 Methoxy 4 Nitrophenol

Development of Environmentally Benign Synthetic Methods

The traditional synthesis of substituted nitrophenols often involves harsh reaction conditions and the use of hazardous reagents and solvents. Green chemistry seeks to replace these methods with more sustainable alternatives.

Solvent Minimization and Replacement with Green Solvents

A significant portion of waste generated in chemical synthesis comes from volatile organic solvents (VOCs). Therefore, minimizing or replacing these solvents is a key aspect of green chemistry. In the context of synthesizing 3-Benzyloxy-5-methoxy-4-nitrophenol, which likely involves a Williamson ether synthesis to introduce the benzyloxy group, several green solvent strategies can be employed.

Traditional Williamson ether synthesis often utilizes polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org Greener alternatives to such solvents are actively being explored. For instance, Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from waste biomass, has emerged as a promising substitute for DMSO due to its similar solvation properties and lower toxicity. rsc.org Polyethylene glycol (PEG-400) is another environmentally sound solvent that has been successfully used for nucleophilic aromatic substitution reactions, offering a non-toxic and biodegradable medium. nih.gov

Furthermore, water, as the most environmentally benign solvent, is being investigated for nucleophilic substitution reactions. The use of surfactants or sustainable polymers like hydroxypropyl methylcellulose (HPMC) in water can facilitate reactions between hydrophobic organic compounds. researchgate.netresearchgate.net Another approach is the use of microwave-assisted, solvent-free conditions for the Williamson ether synthesis, which can significantly reduce reaction times and eliminate the need for a solvent altogether.

| Conventional Solvent | Green Alternative(s) | Rationale for Change |

| Dimethyl sulfoxide (DMSO) | Cyrene™, Polyethylene glycol (PEG-400), Water with surfactants/polymers | Reduced toxicity, biodegradability, derived from renewable resources. rsc.orgnih.govresearchgate.netresearchgate.net |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic. sigmaaldrich.com |

Design of Catalytic Systems for Sustainability

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste generation.

The nitration of the phenolic precursor to this compound traditionally employs a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces significant acidic waste. ias.ac.in Sustainable catalytic systems offer a greener alternative. Solid acid catalysts, such as Mo(VI)-supported TiO2–ZrO2 mixed-metal oxides, can facilitate aromatic nitration using aqueous nitric acid under continuous-flow conditions, minimizing the use of strong acids. acs.org

Metal nitrates, such as copper(II) nitrate or iron(III) nitrate, supported on clays, have been used for the nitration of phenols, offering a heterogeneous catalytic system that can be more easily separated and potentially reused. nih.gov Bismuth subnitrate in combination with thionyl chloride has also been shown to be an effective reagent for the nitration of a wide range of aromatic compounds under mild conditions. nih.gov

A particularly innovative approach is the use of enzymatic nitration. Enzymes like cytochrome P450 have been shown to catalyze the nitration of aromatic compounds with high regioselectivity under mild, aqueous conditions. jetir.orgnih.gov This biocatalytic approach avoids the use of harsh reagents and is a prime example of a sustainable synthetic method.

| Traditional Method | Sustainable Catalytic System | Advantages |

| Concentrated HNO₃/H₂SO₄ | Solid acid catalysts (e.g., Mo(VI)/TiO₂-ZrO₂) | Reduced acid waste, potential for continuous flow. acs.org |

| Concentrated HNO₃/H₂SO₄ | Metal nitrates on clay supports | Heterogeneous catalysis, easier separation. nih.gov |

| Concentrated HNO₃/H₂SO₄ | Enzymatic nitration (e.g., Cytochrome P450) | High selectivity, mild aqueous conditions, biodegradable catalyst. jetir.orgnih.gov |

Principles of Atom Economy in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com A higher atom economy signifies a more sustainable process with less waste generation.

A plausible synthetic route to this compound could involve the Williamson ether synthesis between a substituted nitrophenol and benzyl (B1604629) chloride. The atom economy for such a reaction can be calculated as follows:

Reaction: Substituted Nitrophenol + Benzyl Chloride + Base → this compound + Salt + Water

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

In this hypothetical synthesis, the atoms from the salt (e.g., NaCl if NaOH is the base) and water are considered waste products, thus lowering the atom economy. scranton.edu Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal of green chemistry. Addition and rearrangement reactions, for example, have a theoretical atom economy of 100%. scranton.edu While substitution reactions inherently have lower atom economies, the choice of reagents and reaction pathways can still optimize this metric.

Application of Organic Electrosynthesis as a Green Alternative

Organic electrosynthesis utilizes electricity to drive chemical reactions, offering a powerful and environmentally friendly alternative to traditional reagent-based methods. acs.org By replacing chemical oxidants or reductants with electrons, electrosynthesis can significantly reduce waste and avoid the use of hazardous materials.

In the context of this compound, electrosynthesis could be applied in several ways. The nitration of the aromatic ring could potentially be achieved through electrochemical methods. acs.org More commonly, electrosynthesis is employed for the transformation of the nitro group. The electrochemical reduction of nitroaromatic compounds is a well-established process that can be finely tuned to yield a variety of products, including azoxy, azo, or amino compounds, by controlling the applied potential and reaction conditions. nih.govoup.com This offers a clean and selective method for further functionalizing this compound without the need for stoichiometric reducing agents.

The use of water as a solvent and a source of hydrogen in these electrochemical reductions further enhances the green credentials of this approach. nih.gov Electrosynthesis represents a promising avenue for developing cleaner and more sustainable processes for the synthesis and transformation of complex organic molecules like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyloxy-5-methoxy-4-nitrophenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via stepwise functionalization of phenol derivatives. For example:

- Step 1 : Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl bromide under alkaline conditions (e.g., Na₂CO₃ in acetone) .

- Step 2 : Methoxy and nitro groups can be added sequentially. Nitration typically employs HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration. Methoxylation via Ullmann coupling with CuI catalysis may require elevated temperatures (80–100°C) .

- Critical Factors : Monitor steric hindrance from the benzyloxy group during nitration, which may necessitate longer reaction times or alternative catalysts.

Q. How can researchers reliably characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC-MS : To assess purity and detect byproducts (e.g., incomplete nitration or demethylation).

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic proton splitting due to nitro and methoxy groups).

- FT-IR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, benzyl ether C-O at ~1250 cm⁻¹) .

- Validation : Cross-reference with PubChem data for analogous nitro-phenol derivatives .

Advanced Research Questions

Q. How do electron-withdrawing (nitro) and electron-donating (methoxy, benzyloxy) substituents influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the aromatic ring, making electrophilic substitutions (e.g., halogenation) challenging. Methoxy and benzyloxy groups act as ortho/para directors but may require protecting strategies during multi-step synthesis.

- Experimental Design : Perform DFT calculations (e.g., using Gaussian) to map electron density and predict regioselectivity. Validate with kinetic studies under varying conditions .

Q. What are the stability profiles of this compound under acidic, basic, and photolytic conditions?

- Methodological Answer :

- Acidic Conditions : Test in HCl (0.1–6 M) at 25–60°C. Monitor nitro group reduction to amine via LC-MS.

- Basic Conditions : Evaluate in NaOH (pH 10–12) for potential demethylation or benzyl ether cleavage.

- Photostability : Expose to UV light (254 nm) and analyze degradation products (e.g., nitrophenoxyl radicals) using ESR spectroscopy .

- Key Insight : The benzyloxy group enhances stability compared to unprotected phenolic analogs but may hydrolyze under prolonged basic conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s solubility and aggregation behavior?

- Methodological Answer :

- Solubility Testing : Use shake-flask methods in solvents (e.g., DMSO, ethanol, water) with UV-Vis quantification.

- Aggregation Studies : Employ dynamic light scattering (DLS) to detect micelle formation in aqueous buffers.

- Contradiction Source : Discrepancies may arise from impurities or solvent history. Replicate experiments under controlled conditions and cross-validate with multiple techniques (e.g., NMR diffusometry) .

Safety and Handling

Q. What are the mutagenic risks associated with handling this compound, and how can they be mitigated?

- Methodological Answer :

- Ames Testing : Follow OECD Guideline 471 to assess mutagenicity. Preliminary data from anomeric amide analogs suggest low mutagenic potential, comparable to benzyl chloride .

- Safety Protocols : Use fume hoods, nitrile gloves, and closed systems for synthesis. Store in amber vials under inert gas to prevent photodegradation .

Advanced Applications

Q. Can this compound serve as a precursor for photoactive or bioactive molecules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.